

# Application Note: Solid-Phase Extraction of 10-Hydroxynortriptyline from Serum

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## Compound of Interest

Compound Name: 10-Hydroxynortriptyline

Cat. No.: B030761

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## Introduction

Nortriptyline is a tricyclic antidepressant medication used in the treatment of major depression. The monitoring of its primary active metabolite, **10-hydroxynortriptyline**, in serum is essential for therapeutic drug monitoring (TDM), pharmacokinetic studies, and toxicological screenings. Accurate quantification of **10-hydroxynortriptyline** is crucial for optimizing dosage, ensuring efficacy, and minimizing the risk of adverse effects. Due to the complexity of biological matrices like serum, a robust sample preparation method is necessary to remove interferences such as proteins, phospholipids, and salts that can cause ion suppression and adversely affect analytical results.<sup>[1][2]</sup>

Solid-phase extraction (SPE) is a highly effective and widely adopted technique for the purification and concentration of analytes from complex samples.<sup>[3][4]</sup> This application note describes a detailed protocol for the extraction of **10-hydroxynortriptyline** from human serum using a mixed-mode cation exchange polymeric SPE sorbent. This type of sorbent offers a dual retention mechanism: a non-polar (reversed-phase) interaction and a strong cation exchange interaction.<sup>[5][6]</sup> The protonated secondary amine of **10-hydroxynortriptyline** is retained by the strong cation exchanger, while the overall molecule is retained by the polymeric backbone. This dual mechanism permits a rigorous washing procedure, leading to exceptionally clean extracts, high analyte recovery, and minimal matrix effects, making it highly suitable for sensitive downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).<sup>[5][7]</sup>

## Experimental Protocols

### Materials and Reagents

- **10-Hydroxynortriptyline** certified reference standard
- **10-Hydroxynortriptyline-d3** (or other suitable isotopic labeled internal standard)
- Mixed-Mode Strong Cation Exchange SPE Cartridges (e.g., Polymeric SCX)
- Methanol (HPLC Grade)
- Acetonitrile (HPLC Grade)
- Deionized Water
- Formic Acid ( $\geq 98\%$ )
- Ammonium Hydroxide ( $\sim 28\text{-}30\%$ )
- Human Serum (Blank)
- Microcentrifuge tubes (1.5 mL or 2 mL)
- Pipettes and tips
- Vortex mixer
- Centrifuge
- SPE Vacuum Manifold
- Nitrogen Evaporator

### Preparation of Solutions

- **2% Formic Acid in Water (v/v):** Add 2 mL of formic acid to 98 mL of deionized water and mix thoroughly.
- **0.1 M Hydrochloric Acid:** Prepare by diluting concentrated HCl in deionized water.

- 5% Ammonium Hydroxide in Methanol (v/v): Add 5 mL of ammonium hydroxide to 95 mL of methanol. Prepare this solution fresh daily in a fume hood.[5]
- Internal Standard (IS) Spiking Solution: Prepare a stock solution of **10-hydroxynortriptyline-d3** in methanol. Further dilute to a working concentration (e.g., 100 ng/mL) with methanol.
- Calibration Standards and Quality Controls (QCs): Prepare stock solutions of **10-hydroxynortriptyline** in methanol. Serially dilute with blank human serum to prepare calibration standards and QCs at the desired concentrations.

## Sample Pre-treatment

- Allow frozen serum samples, calibration standards, and QCs to thaw completely at room temperature.
- Vortex the samples for 10-15 seconds to ensure homogeneity.
- Pipette 500  $\mu$ L of each serum sample into a labeled microcentrifuge tube.
- Add the appropriate volume of the internal standard working solution to each tube (except for double blank samples).
- Add 500  $\mu$ L of 2% formic acid in water to each tube.[5]
- Vortex each tube for 30 seconds to mix and precipitate proteins.[8]
- Centrifuge the tubes at  $\geq 4000$  rpm for 10 minutes to pellet the precipitated proteins.[5]
- Carefully transfer the supernatant to a new set of labeled tubes for loading onto the SPE cartridges.

## Solid-Phase Extraction (SPE) Protocol

This protocol is based on a generic mixed-mode cation exchange sorbent and should be optimized for specific sorbents and analytes.[5]

- **Conditioning:** Place the SPE cartridges on a vacuum manifold. Pass 1 mL of methanol through each cartridge. Allow the solvent to pass through completely by gravity or with a gentle vacuum. This step solvates the polymeric sorbent.
- **Equilibration:** Pass 1 mL of deionized water through each cartridge, followed by 1 mL of 2% formic acid in water. Do not allow the sorbent bed to dry before loading the sample. This step prepares the sorbent for sample interaction.<sup>[5]</sup>
- **Sample Loading:** Carefully pipette the pre-treated supernatant (from step 3.8) onto the corresponding cartridge. Apply a gentle vacuum to achieve a slow, consistent flow rate of approximately 1-2 mL/min.
- **Washing:**
  - **Wash 1 (Polar Interferences Removal):** Add 1 mL of 0.1 M HCl to each cartridge and apply a vacuum to pull the solution through. This wash removes weakly bound polar interferences.
  - **Wash 2 (Non-Polar Interferences Removal):** Add 1 mL of methanol to each cartridge and pull it through. This step removes non-polar interferences like lipids retained by the reversed-phase mechanism.
  - **Drying:** Dry the cartridges thoroughly under a high vacuum (10-15 in. Hg) for 5-10 minutes to remove residual wash solvents.
- **Elution:**
  - Place new collection tubes inside the manifold.
  - Add 1 mL of 5% ammonium hydroxide in methanol to each cartridge.<sup>[5]</sup>
  - Allow the solvent to soak the sorbent for approximately 30-60 seconds to ensure disruption of the ionic bond.
  - Apply a gentle vacuum to elute the analyte at a slow, dropwise pace into the collection tubes.

## Dry-down and Reconstitution

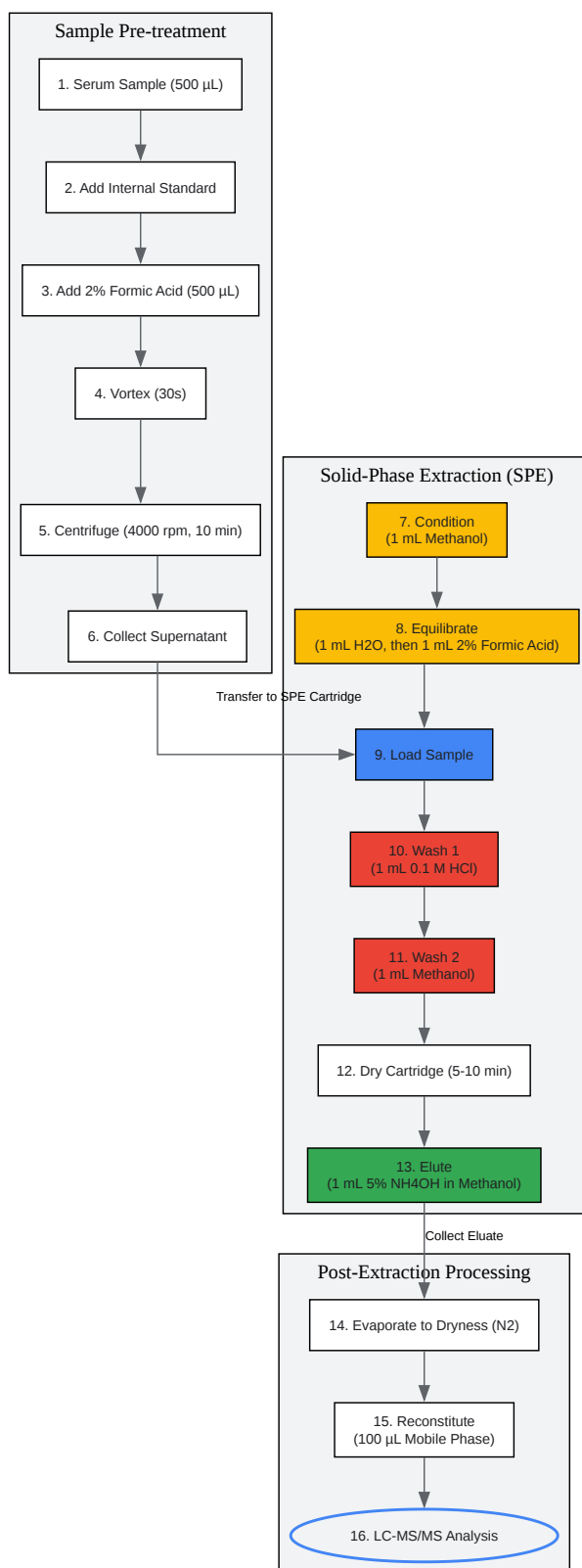
- Transfer the collection tubes containing the eluate to a nitrogen evaporator.
- Evaporate the samples to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue in 100 µL of the initial mobile phase used for the LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex for 20 seconds to ensure the complete dissolution of the residue.
- Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

## Data Presentation

The following table summarizes the performance characteristics of various methods for the quantification of **10-hydroxynortriptyline** in human plasma/serum.

Parameter	Method	10-Hydroxynortriptyline Performance	Nortriptyline Performance (for comparison)	Reference
Lower Limit of Quantitation (LLOQ)	LC-MS/MS	1.09 ng/mL	1.09 ng/mL	<a href="#">[9]</a> <a href="#">[10]</a>
LC-MS/MS	0.5 ng/mL	0.2 ng/mL	<a href="#">[11]</a>	
HPLC-MS	0.8 ng/mL	0.8 ng/mL		
GC-MS	1 ng/mL	0.5 ng/mL	<a href="#">[12]</a>	
Linearity Range	LC-MS/MS	1.09 - 30.0 ng/mL	1.09 - 30.0 ng/mL	<a href="#">[9]</a> <a href="#">[10]</a>
LC-MS/MS	0.5 - 40 ng/mL	0.2 - 40 ng/mL	<a href="#">[11]</a>	
HPLC-MS	0.8 - 32 ng/mL	0.8 - 32 ng/mL		
Recovery	LC-MS/MS (Protein Precipitation)	> 90%	> 90%	<a href="#">[11]</a>
Precision (%CV)	LC-MS/MS	< 7.1% (<16% at LLOQ)	< 7.1% (<16% at LLOQ)	<a href="#">[11]</a>
HPLC-MS	11% (at 1.6 ng/mL), 7% (at 8 ng/mL)	11% (at 1.6 ng/mL), 7% (at 8 ng/mL)		
Accuracy	LC-MS/MS	92 - 114%	92 - 114%	<a href="#">[11]</a>
GC-MS	< 5% error	< 5% error	<a href="#">[12]</a>	

## Mandatory Visualization



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